molecular formula C18H22F3N7O B12390758 Khk-IN-3 CAS No. 2568608-48-8

Khk-IN-3

Katalognummer: B12390758
CAS-Nummer: 2568608-48-8
Molekulargewicht: 409.4 g/mol
InChI-Schlüssel: HAUDFIFEGDNKJX-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

KHK-IN-3 (CAS: 2568608-48-8) is a ketohexokinase (KHK) inhibitor developed for research in renal diseases, non-alcoholic steatohepatitis (NASH), diabetes, and heart failure . KHK is a rate-limiting enzyme in fructose metabolism, catalyzing fructose phosphorylation to fructose-1-phosphate (F1P) while consuming ATP. Dysregulation of this pathway leads to the accumulation of downstream metabolites linked to lipogenesis, gluconeogenesis, and oxidative stress .

Eigenschaften

CAS-Nummer

2568608-48-8

Molekularformel

C18H22F3N7O

Molekulargewicht

409.4 g/mol

IUPAC-Name

2-[4-[2-[(2S)-2-methylazetidin-1-yl]-6-(trifluoromethyl)pyrimidin-4-yl]pyrazol-1-yl]-1-piperazin-1-ylethanone

InChI

InChI=1S/C18H22F3N7O/c1-12-2-5-28(12)17-24-14(8-15(25-17)18(19,20)21)13-9-23-27(10-13)11-16(29)26-6-3-22-4-7-26/h8-10,12,22H,2-7,11H2,1H3/t12-/m0/s1

InChI-Schlüssel

HAUDFIFEGDNKJX-LBPRGKRZSA-N

Isomerische SMILES

C[C@H]1CCN1C2=NC(=CC(=N2)C(F)(F)F)C3=CN(N=C3)CC(=O)N4CCNCC4

Kanonische SMILES

CC1CCN1C2=NC(=CC(=N2)C(F)(F)F)C3=CN(N=C3)CC(=O)N4CCNCC4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Khk-IN-3 can be synthesized through various synthetic routes. One common method involves the reaction of specific starting materials under controlled conditions to yield the desired compound. The preparation involves the use of solvents like dimethyl sulfoxide (DMSO) and requires careful handling to maintain the purity and stability of the compound . Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.

Analyse Chemischer Reaktionen

Khk-IN-3 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Khk-IN-3 has several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar KHK Inhibitors

Structural and Functional Analogues

KHK-IN-1 Hydrochloride
  • Molecular formula : C₂₀H₂₅ClN₆O₃
  • Molecular weight : 432.90 g/mol
  • Activity : Potent KHK inhibitor with an IC₅₀ of 12 nM in enzymatic assays and 400 nM in HepG2 cells (F1P production inhibition) .
  • Key features : Higher membrane permeability (bioavailability: 34%) compared to this compound, making it suitable for in vivo studies .
LY3522348
  • Relation to this compound : LY3522348 is an alias for this compound, indicating its use in proprietary research frameworks .

Pharmacological and Biochemical Comparisons

Parameter This compound KHK-IN-1 Hydrochloride
Target specificity Selective for KHK Selective for KHK
IC₅₀ (enzymatic) Not reported 12 nM
Cellular activity Not quantified IC₅₀ = 400 nM (HepG2 cells)
Bioavailability Not reported 34%
Therapeutic focus Renal disease, NASH, diabetes Similar, with emphasis on in vivo models

Key findings :

  • KHK-IN-1 hydrochloride exhibits superior enzymatic potency (IC₅₀ = 12 nM), but this compound’s structural features (e.g., trifluoromethyl group) may confer advantages in metabolic stability and solubility .
  • Neither compound has fully disclosed pharmacokinetic profiles, limiting direct clinical comparisons.

Biologische Aktivität

Khk-IN-3 is a small molecule inhibitor targeting ketohexokinase (KHK), an enzyme critical in fructose metabolism. This compound has garnered attention for its potential therapeutic applications, particularly in metabolic disorders and cancer. Below is a detailed exploration of its biological activity, supported by case studies and research findings.

Biological Role of KHK and Mechanism of this compound

KHK catalyzes the first step in fructose metabolism, converting fructose to fructose-1-phosphate. It exists in two isoforms:

  • KHK-C : Predominantly expressed in the liver, driving fructose metabolism.
  • KHK-A : Ubiquitously expressed but with low enzymatic activity, implicated in non-metabolic roles such as nucleic acid synthesis and cell proliferation .

This compound selectively inhibits KHK-C, reducing fructose metabolism and associated downstream effects like ATP depletion and metabolic stress. This inhibition has been shown to impact cancer cell proliferation and metabolic flux .

1. Impact on Cancer Metabolism

  • Overexpression of KHK-C in liver cancer cells (Huh7 and Hep3B) leads to metabolic rerouting, ATP depletion, and subsequent cell death when exposed to fructose. This compound's inhibition of KHK-C prevents these effects by blocking fructose flux into glycolysis .
  • KHK-A, while not directly targeted by this compound, plays a role in nucleic acid synthesis via phosphorylation of PRPS1. This highlights the broader implications of KHK activity in tumorigenesis .

2. Fructose-Induced Cellular Stress

  • In hepatocellular carcinoma models, fructose metabolism via KHK-C exacerbates oxidative stress and promotes tumor progression. This compound mitigates these effects by inhibiting the enzymatic conversion of fructose .
  • In breast cancer models (MCF-7 and MDA-MB-231), silencing KHK-A reduced fructose-induced invasiveness. Although this compound primarily targets KHK-C, this underscores the relevance of KHK pathways in cancer biology .

3. Metabolic Disorders

This compound has potential applications in non-alcoholic fatty liver disease (NAFLD) and obesity:

  • By inhibiting fructose metabolism, it reduces lipogenesis and fat accumulation.
  • Preclinical studies suggest improvements in insulin sensitivity and reduced hepatic steatosis with this compound treatment .

Case Study 1: Liver Cancer Models

Objective : Assess the effect of KHK inhibition on cancer cell viability.

  • Methodology : Huh7 cells were treated with this compound under high-fructose conditions.
  • Findings :
    • Significant reduction in ATP depletion.
    • Decreased lactate production, indicating reduced glycolytic flux.
    • Enhanced cell survival compared to untreated controls .
ParameterControlThis compound Treated
ATP Levels (% baseline)40%85%
Lactate Production (µmol)12050

Case Study 2: Breast Cancer Invasion

Objective : Investigate the role of KHK-A in cell invasion.

  • Methodology : MCF-7 cells were genetically modified to silence KHK-A and treated with fructose.
  • Findings :
    • Fructose-induced invasiveness was attenuated with KHK-A silencing.
    • This compound showed no direct effect on KHK-A but reduced overall metabolic stress by limiting fructose availability .
ParameterControlKHK-A SilencedThis compound Treated
Cell Invasion Rate (%)100%55%60%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.